molecular formula C12H9F2NO3S2 B2963652 N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1020970-38-0

N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2963652
CAS No.: 1020970-38-0
M. Wt: 317.32
InChI Key: BLYUWWINCQZVSR-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic organic compound that features a combination of fluorinated phenyl and thiophene sulfonyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting 2-(thiophen-2-ylsulfonyl)acetic acid with an appropriate amine, such as 2,5-difluoroaniline, under dehydrating conditions.

    Coupling Reaction: The intermediate product is then coupled with the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group or the aromatic rings.

    Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, desulfonylated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide may interact with enzymes or receptors, modulating their activity. The fluorinated phenyl and thiophene sulfonyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group.

    N-(2,5-difluorophenyl)-2-(thiophen-3-ylsulfonyl)acetamide: Different position of the thiophene ring.

    N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Different fluorination pattern.

Uniqueness

N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the specific positioning of the fluorine atoms and the sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3S2/c13-8-3-4-9(14)10(6-8)15-11(16)7-20(17,18)12-2-1-5-19-12/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYUWWINCQZVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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